Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride
Description
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine and oxazine ring system. The hydrochloride salt form enhances its solubility, making it suitable for synthetic and pharmaceutical applications. Its systematic name is (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride (CAS: 209401-69-4), and it is commercially available as a high-purity reagent (98%) at a premium price (¥13,419/g) . A tert-butyl carbamate (Boc)-protected variant, 4-Boc-octahydropyrrolo[3,4-b][1,4]oxazine, is also listed as a synthetic intermediate with >95% purity .
Properties
CAS No. |
724460-95-1 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-8H,1-4H2;1H |
InChI Key |
GFNJKOJHKXVAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CNCC2N1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves several steps. One common method includes the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions typically involve heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product .
Chemical Reactions Analysis
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research is being conducted to explore its potential medicinal properties and applications.
Industry: It is used in industrial processes for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
Core Structural Differences
The compound belongs to the oxazine family, which includes fused bicyclic systems. Key structural distinctions among analogs are summarized below:
Key Observations :
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely offers superior solubility compared to neutral analogs like 7-bromo-pyrido-oxazine ().
- Thermal Stability : Brominated pyrido-oxazine derivatives exhibit defined melting points (116–119°C), suggesting higher crystallinity than the target compound, which lacks reported thermal data .
Research Findings and Industrial Relevance
- Biological Activity : Pyrimido-oxazine derivatives () demonstrate that scaffold hopping and substituent optimization can yield potent agonists, underscoring the versatility of oxazine cores in drug discovery.
- Cost and Availability : The target compound’s high cost (¥13,419/g) reflects its niche application as a specialty reagent, whereas simpler analogs (e.g., bromo-pyrido-oxazine) are more affordable (JPY30,700/g) .
Biological Activity
Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique fused ring system containing nitrogen and oxygen, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₄ClN₃O. Its structure is characterized by:
- Bicyclic Framework : A combination of nitrogen and oxygen atoms in a fused ring system.
- Chirality : The presence of stereocenters affects its biological activity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
This table summarizes the minimum inhibitory concentration (MIC) and inhibition zones for selected bacterial strains, indicating the compound's potential as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : U87 glioma cells demonstrated significant cytotoxicity with increasing concentrations of the compound.
- IC50 Values : The half-maximal inhibitory concentration (IC50) was calculated to be approximately 169.87 µM for U87 cells.
The following table illustrates the cytotoxic effects observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 95 |
| 100 | 85 |
| 200 | 37 |
| 400 | 6 |
These results indicate a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound binds to specific enzymes involved in various metabolic pathways.
- Receptor Interaction : It may interact with receptors related to inflammation and pain pathways.
Case Studies
- Cytotoxicity in Glioma Cells : A study conducted on U87 glioma cells demonstrated that treatment with this compound resulted in increased markers of apoptosis at higher concentrations .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed promising results against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
